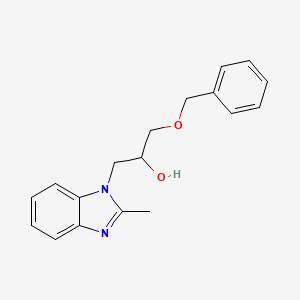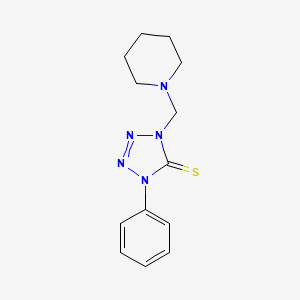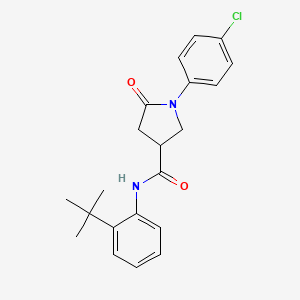
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and is known to possess several interesting properties that make it useful for different applications.
Mechanism of Action
The exact mechanism of action of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects
The compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound can inhibit the proliferation of cancer cells by inducing apoptosis.
2. Inhibition of inflammation: It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Inhibition of microbial growth: The compound can inhibit the growth of a range of microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. Some of the most promising areas of research include:
1. Development of new anti-cancer drugs: The compound has shown potent anti-cancer activity and could be used as a lead compound for the development of new anti-cancer drugs.
2. Development of new anti-inflammatory drugs: The compound has also shown anti-inflammatory activity and could be used as a lead compound for the development of new anti-inflammatory drugs.
3. Development of new anti-microbial drugs: The compound has shown anti-microbial activity against a range of microorganisms, including bacteria and fungi, and could be used as a lead compound for the development of new anti-microbial drugs.
In conclusion, this compound is a promising compound that has gained interest in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Synthesis Methods
The synthesis of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with 2-propanol under acidic conditions to yield the desired compound.
Scientific Research Applications
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Anti-cancer activity: Several studies have shown that this compound possesses anti-cancer activity and can inhibit the growth of cancer cells. It has been suggested that the compound works by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: this compound has also been shown to possess anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Anti-microbial activity: The compound has also been shown to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.
properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-19-17-9-5-6-10-18(17)20(14)11-16(21)13-22-12-15-7-3-2-4-8-15/h2-10,16,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQPRPHXLNIFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)